2-Butyloctanoyl chloride
CAS No.: 100246-69-3
Cat. No.: VC7930943
Molecular Formula: C12H23ClO
Molecular Weight: 218.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100246-69-3 |
---|---|
Molecular Formula | C12H23ClO |
Molecular Weight | 218.76 g/mol |
IUPAC Name | 2-butyloctanoyl chloride |
Standard InChI | InChI=1S/C12H23ClO/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3 |
Standard InChI Key | RWUTXZOKQFXNQM-UHFFFAOYSA-N |
SMILES | CCCCCCC(CCCC)C(=O)Cl |
Canonical SMILES | CCCCCCC(CCCC)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Butyloctanoyl chloride (theoretical IUPAC name: 2-butyloctanoyl chloride) is a derivative of 2-butyloctanoic acid, where the hydroxyl group is replaced by a chlorine atom. Its molecular formula is C₁₂H₂₃ClO, with a molar mass of 218.77 g/mol. The compound features a branched alkyl chain, with a butyl group attached to the second carbon of an octanoyl chloride backbone.
Stereochemistry and Isomerism
Synthesis Methods
While no direct synthesis of 2-butyloctanoyl chloride is documented, analogous pathways from 2-butyl-1-octanol and octanoyl chloride provide a framework for its production.
Aldol Condensation and Reduction
A patent outlines a two-step synthesis of 2-butyl-1-octanol:
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Aldol condensation: n-Hexyl aldehyde undergoes condensation catalyzed by barium hydroxide to form 2-butyl-2-octenal.
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Reduction: Palladium carbon and sodium borohydride sequentially reduce the enal to 2-butyl-1-octanol .
To produce 2-butyloctanoyl chloride, the alcohol intermediate could be oxidized to 2-butyloctanoic acid (e.g., using Jones reagent) and then treated with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .
Chlorination of 2-Butyloctanoic Acid
Reaction conditions for analogous acyl chlorides suggest:
Key parameters:
Physical and Chemical Properties
Data extrapolated from octanoyl chloride , 2-methylbutyryl chloride , and 2-butyl-1-octanol :
Reactivity
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Hydrolysis: Rapidly hydrolyzes in water to 2-butyloctanoic acid and HCl .
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Nucleophilic Acylation: Reacts with amines (e.g., to form amides) and alcohols (e.g., to form esters) .
Applications in Industry and Research
Surfactant Synthesis
2-Butyloctanoyl chloride could serve as a precursor for alkyl triazole glycosides (ATGs), a class of bio-related surfactants . Reaction with propargyl glycosides via click chemistry might yield ATGs with tailored hydrophobicity.
Pharmaceutical Intermediates
Analogous to octanoyl chloride’s use in prodrug synthesis , this compound could acylate hydroxyl or amino groups in drug molecules to enhance lipophilicity.
Fragrance and Flavor Chemistry
Branched acyl chlorides are intermediates in ester synthesis for fruity or floral notes . For example, reaction with geraniol may yield geranyl 2-butyloctanoate.
Regulatory and Environmental Considerations
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